molecular formula C6H7N3O B13338266 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one

Cat. No.: B13338266
M. Wt: 137.14 g/mol
InChI Key: OJALKRYQCRYHRM-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one is a nitrogen-containing heterocyclic compound. These types of compounds are widely found in natural products, synthetic drugs, and functional materials. They serve as the basic backbone of many physiologically active compounds and drugs.

Preparation Methods

The synthesis of 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one and its derivatives involves various techniques. For instance, a series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and their structures were characterized using techniques such as melting point, nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis. Another method involves the transition-metal-free strategy described for the preparation of pyrrolo[1,2-a]pyrazines with various enones .

Chemical Reactions Analysis

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one undergoes various chemical reactions. For example, the reaction was carried out in a mixed solution of trifluoroacetic acid and dichloromethane at room temperature for 4 hours, resulting in amino deprotection to yield an intermediate. The compound can also undergo oxidation, reduction, and substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

It is used in the development of fluorescent molecules, which are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . The compound’s unique structure allows for the design of solid-state emitters with good solid-state emission intensities .

Mechanism of Action

4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one acts as a selective inhibitor of protein phosphatase 2A (PP2A), a ubiquitous serine/threonine phosphatase that plays a critical role in regulating various cellular signaling pathways, including cell cycle control, DNA damage response, apoptosis, and cellular metabolism.

Comparison with Similar Compounds

Similar compounds to 4H,5H,6H,7H-Pyrazolo[1,5-A]pyrazin-6-one include 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one and pyrazolo[1,5-a]pyrimidines . These compounds share a similar nitrogen-containing heterocyclic structure but differ in their functional groups and specific applications. For example, pyrazolo[1,5-a]pyrimidines are used in the development of heat-resistant explosives .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

5,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-6-one

InChI

InChI=1S/C6H7N3O/c10-6-4-9-5(3-7-6)1-2-8-9/h1-2H,3-4H2,(H,7,10)

InChI Key

OJALKRYQCRYHRM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=NN2CC(=O)N1

Origin of Product

United States

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